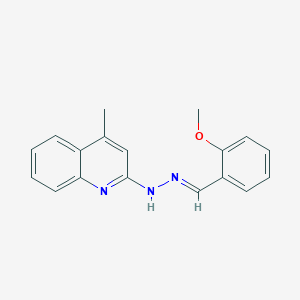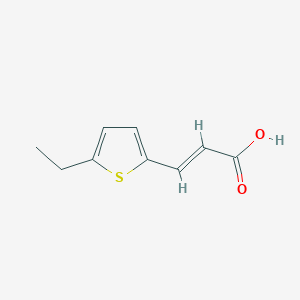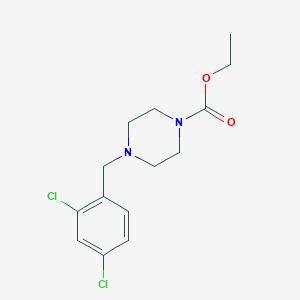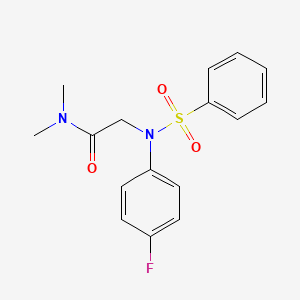![molecular formula C19H16ClN3O2 B5805146 N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the oxadiazole family and has been synthesized using various methods.
作用機序
The mechanism of action of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide involves the formation of a fluorescent adduct with ROS. The compound reacts with ROS to form a fluorescent product, which can be detected using various imaging techniques. This mechanism allows for the selective detection of ROS in living cells and can be used to study oxidative stress in various biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect the viability of cells. This compound has been used to study the effects of oxidative stress on various biological systems, including cancer cells and neurons.
実験室実験の利点と制限
One of the main advantages of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is its selectivity for ROS. This compound can be used to detect ROS in living cells and can be used to study oxidative stress in various biological systems. However, one of the limitations of this compound is its sensitivity to light. This compound should be stored in the dark to prevent degradation.
将来の方向性
There are several future directions for the use of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide in scientific research. One potential application is its use in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound can be used to study the effects of oxidative stress on neurons and may lead to the development of new treatments for these diseases. Another potential application is its use in the study of cancer cells. This compound can be used to study the effects of oxidative stress on cancer cells and may lead to the development of new cancer treatments. Overall, the potential applications of this compound in scientific research are vast and may lead to significant advancements in various fields.
合成法
N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be synthesized using various methods. One of the most common methods is the reaction of 4-chlorobenzohydrazide with allyl bromide in the presence of a base. This reaction leads to the formation of 4-chlorobenzohydrazide-allyl ether, which is then reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl chloride to form the final product.
科学的研究の応用
N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential use in various research applications. One of the main applications is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has been shown to selectively detect ROS in living cells and can be used to monitor oxidative stress in various biological systems.
特性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-2-12-23(19(24)15-6-4-3-5-7-15)13-17-21-18(22-25-17)14-8-10-16(20)11-9-14/h2-11H,1,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYDYKCBXDTPBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)



![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![1-(3,3-dimethyl-2-oxobutoxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805119.png)
![4-tert-butyl-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B5805130.png)

![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)

![2-[3-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5805163.png)
